Product packaging for Qau2egm5Q7(Cat. No.:CAS No. 2097881-13-3)

Qau2egm5Q7

Cat. No.: B10860003
CAS No.: 2097881-13-3
M. Wt: 370.3 g/mol
InChI Key: USIKCXQLXHGVDD-OAHLLOKOSA-N
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Description

Qau2egm5Q7 is a useful research compound. Its molecular formula is C18H15FN4O4 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15FN4O4 B10860003 Qau2egm5Q7 CAS No. 2097881-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2097881-13-3

Molecular Formula

C18H15FN4O4

Molecular Weight

370.3 g/mol

IUPAC Name

(7R)-7-[[6-(4-fluorophenyl)pyridin-3-yl]oxymethyl]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C18H15FN4O4/c19-13-3-1-12(2-4-13)16-6-5-14(9-20-16)26-11-15-7-8-22-10-17(23(24)25)21-18(22)27-15/h1-6,9-10,15H,7-8,11H2/t15-/m1/s1

InChI Key

USIKCXQLXHGVDD-OAHLLOKOSA-N

Isomeric SMILES

C1CN2C=C(N=C2O[C@H]1COC3=CN=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

C1CN2C=C(N=C2OC1COC3=CN=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Qau2egm5q7 and Its Analogues

Classical Approaches to Qau2egm5Q7 Synthesis

Classical synthesis, often characterized by stepwise bond formation and the use of stoichiometric reagents, provides a foundational understanding of molecular construction.

The assembly of a molecule like this compound would traditionally involve a linear sequence of reactions. Each step would focus on the formation of a specific bond or the installation of a particular functional group. For instance, a hypothetical multi-step synthesis might involve well-established reactions such as Grignard additions for carbon-carbon bond formation, Wittig reactions to form alkenes, and protection/deprotection sequences to manage reactive functional groups.

A generalized reaction scheme could be envisioned as follows:

Step 1: Formation of a key intermediate through a nucleophilic substitution reaction.

Step 2: Coupling of two major fragments using a cross-coupling reaction.

Step 3: Cyclization to form a core ring structure.

Step 4: Functional group interconversion to install the final desired functionalities.

These protocols, while reliable, can be lengthy and may generate significant amounts of waste.

The choice of starting materials is critical to the efficiency of a synthetic route. For a hypothetical this compound synthesis, precursors would be selected based on their commercial availability, cost, and the presence of functional groups that can be readily transformed into the target structure. The preparation of these precursors might involve standard laboratory techniques such as distillation, recrystallization, and chromatography to ensure high purity before their use in the main synthetic sequence.

Advanced and Green Chemistry Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on efficiency, sustainability, and innovation. These principles are reflected in the development of advanced synthetic methods.

Catalysis offers a powerful tool for the synthesis of complex molecules by providing alternative, lower-energy reaction pathways. nih.govpnnl.gov Catalytic reagents are used in small amounts and can be recycled, which is superior to the use of stoichiometric reagents. bme.hu For the synthesis of this compound and its derivatives, various catalytic strategies could be employed:

Transition-Metal Catalysis: Reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) would be invaluable for constructing the carbon skeleton of the molecule with high efficiency and selectivity.

Organocatalysis: The use of small organic molecules as catalysts could facilitate key transformations, often with high stereocontrol.

Biocatalysis: Enzymes could be used to perform specific reactions under mild conditions, offering excellent selectivity and reducing the environmental impact.

Table 1: Comparison of Hypothetical Catalytic Methods for a Key Bond Formation in this compound Synthesis

Catalyst Type Hypothetical Reaction Potential Advantages Potential Challenges
Palladium Suzuki Coupling High yield, functional group tolerance Cost of catalyst, potential for metal contamination
Organocatalyst Asymmetric Aldol (B89426) Reaction Metal-free, high enantioselectivity Catalyst loading, substrate scope
Enzyme Lipase-mediated esterification Mild conditions, high selectivity Enzyme stability, cost

Green chemistry principles aim to minimize the environmental impact of chemical processes. fiveable.me Key aspects of sustainable synthesis for a molecule like this compound would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. alliedacademies.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or conducting reactions in the absence of a solvent. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. bme.hu

Table 2: Green Chemistry Metrics for a Hypothetical Reaction Step

Metric Description Ideal Value
Atom Economy (MW of product / MW of all reactants) x 100% 100%
E-Factor (Total waste in kg / kg of product) 0
Process Mass Intensity (Total mass in a process / mass of product) 1

Photochemistry and electrochemistry offer unique ways to activate molecules and drive reactions. nih.govmdpi.com

Photochemical Synthesis: Utilizes light to promote chemical reactions, often enabling the formation of complex and strained molecules that are inaccessible through thermal methods. nih.gov For this compound, a photochemical [2+2] cycloaddition could be a key step in constructing a four-membered ring system. youtube.com Photochemical methods can offer advantages such as fewer byproducts and lower energy requirements. nih.gov

Electrochemical Synthesis: Employs electricity to drive redox reactions, providing a clean and efficient alternative to conventional reagents. nih.govmdpi.com This method can avoid the use of hazardous oxidizing or reducing agents. nih.gov For instance, an electrochemical C-H amination could be used to form a key nitrogen-containing ring in an analogue of this compound. nih.gov

Table 3: Comparison of Photochemical and Electrochemical Synthesis

Method Energy Source Key Advantages Hypothetical Application for this compound
Photochemical Light (Photons) High degree of molecular complexity in a single step, access to unique structures. nih.gov [2+2] cycloaddition to form a cyclobutane (B1203170) ring.
Electrochemical Electricity (Electrons) Avoids chemical oxidants/reductants, high selectivity. nih.govxmu.edu.cn Anodic oxidation to form a C-N bond.

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Computational and Theoretical Investigations of Qau2egm5q7

Quantum Chemical Calculations on Qau2egm5Q7

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, energy levels, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of this compound, calculate its total energy, and analyze its electronic density distribution. These studies can provide insights into the stability of different conformers and the relative energies of various electronic states. Analyzing the electron density can also help understand the distribution of charge within the molecule, which is relevant to its reactivity and interactions.

Specific research findings and data tables for DFT studies on this compound are not available from the conducted search.

Molecular Orbital Analysis of this compound

Molecular orbital analysis provides a description of how atomic orbitals combine to form molecular orbitals within a molecule. For this compound, analyzing its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can offer insights into its reactivity. The shapes and energies of the HOMO and LUMO are indicative of where the molecule is likely to donate or accept electrons, respectively, thus influencing its interactions with other species.

Specific research findings and data tables for Molecular Orbital Analysis of this compound are not available from the conducted search.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time according to classical mechanics, MD simulations can provide information about conformational changes, flexibility, and interactions in various environments.

Conformational Analysis of this compound

Conformational analysis using MD simulations can explore the different three-dimensional arrangements (conformers) that this compound can adopt. This is particularly important for flexible molecules, as different conformers can have varying stabilities and biological activities. MD simulations can sample the conformational space of this compound to identify low-energy conformers and understand the transitions between them.

Specific research findings and data tables for Conformational Analysis of this compound using MD simulations are not available from the conducted search.

Intermolecular Interactions Involving this compound in Solution and Solid States

MD simulations can also be used to investigate the interactions of this compound with its surroundings, such as solvent molecules in solution or neighboring molecules in a crystal lattice (solid state). These simulations can provide details about hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for understanding solubility, crystal packing, and behavior in biological environments.

Specific research findings and data tables for Intermolecular Interactions involving this compound in solution and solid states are not available from the conducted search.

Cheminformatics and Data Science Approaches for this compound

Cheminformatics and data science approaches involve the use of computational tools and algorithms to analyze chemical data. For a compound like this compound, these methods could be applied to analyze its structural features, predict its properties based on existing data of similar compounds, or explore its relationships within large chemical databases. Techniques such as quantitative structure-activity relationships (QSAR) could potentially be applied if sufficient biological activity data were available for a set of related compounds. Data mining and machine learning algorithms could be used to identify patterns and make predictions about this compound based on its chemical structure.

Specific research findings and data tables for Cheminformatics and Data Science Approaches applied to this compound are not available from the conducted search.

Predictive Modeling of this compound Properties

Predictive modeling in computational chemistry involves using theoretical methods and algorithms to estimate various properties of a chemical compound based on its structure. For a compound like this compound, these properties could include physicochemical descriptors, electronic properties, spectroscopic data, and potential interactions with other molecules. paperswithcode.com

Methods commonly employed in predictive modeling include:

Quantum Mechanical (QM) Calculations: These methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure, molecular geometry, reaction pathways, and spectroscopic properties of this compound. wikipedia.orgresearch.google While computationally intensive, especially for molecules of this size, QM calculations offer a high level of accuracy for specific properties. wikipedia.org

Molecular Mechanics (MM) Simulations: MM methods use classical physics to model the behavior of molecules, employing force fields to describe the interactions between atoms. These are generally faster than QM methods and can be used to study larger systems or longer timescales, such as conformational analysis or molecular dynamics simulations of this compound in different environments.

Machine Learning (ML) and Quantitative Structure-Property Relationships (QSPR): ML models can be trained on existing datasets of compounds with known properties to predict the same properties for new compounds like this compound based on their molecular descriptors. research.googlescielo.brnih.gov QSPR specifically seeks to establish mathematical relationships between the structural features of molecules and their observed properties. psu.edu The accuracy of these models depends heavily on the quality and relevance of the training data. nih.gov

Applying these methods to this compound would involve generating a set of molecular descriptors from its structure. These descriptors could range from simple counts of atoms and bonds to more complex topological or electronic indices. nih.gov These descriptors would then be used as input for trained predictive models to estimate properties such as solubility, logP, polar surface area, or even more complex properties related to its potential interactions. nih.gov

While specific predictive modeling studies on this compound were not found in the current search, the general methodologies described are applicable to a compound of its characteristics, allowing for in silico estimation of various properties that would be challenging or time-consuming to determine experimentally.

Database Mining and Virtual Screening of this compound Analogues

Database mining and virtual screening are computational techniques used to explore large collections of chemical compounds to identify those with desirable characteristics, often based on similarity to a query compound like this compound or predicted activity against a target. psu.eduoup.com

Database mining involves searching chemical databases for compounds that share structural features with this compound. Public databases like PubChem contain vast amounts of chemical information and offer tools for structure-based searches, including similarity and substructure searches. youtube.comcam.ac.uk By using this compound as a query, researchers could identify structurally related compounds, or analogues, that might possess similar or improved properties. f1000research.com This process often utilizes molecular fingerprints or other structural representations to quickly compare compounds within the database. oup.com

Virtual screening takes this a step further by computationally evaluating potential interactions or predicted activities of compounds from a database against a specific biological target or based on a desired property profile. oup.com For this compound, virtual screening could involve:

Ligand-Based Virtual Screening (LBVS): If this compound is known to interact with a particular target or have a certain activity, LBVS methods can search for other compounds in databases that are structurally or pharmacophorically similar to this compound. oup.comscielo.br Pharmacophore models represent the essential features of a molecule required for a specific biological activity. scielo.br

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein or enzyme is known, SBVS methods like molecular docking can predict how compounds from a database, including this compound or its analogues, might bind to the target site. oup.comscielo.br This helps prioritize compounds that are predicted to have strong binding affinities. scielo.br

The goal of database mining and virtual screening is to narrow down large chemical libraries to a smaller, more manageable set of promising candidates for further experimental investigation. oup.com For this compound, this could involve identifying analogues with potentially enhanced activity, improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, or novel structural variations. f1000research.com

Applications of Qau2egm5q7 in Advanced Materials Science

Polymeric Systems Incorporating Qau2egm5Q7

The incorporation of a chemical compound into polymeric systems can significantly alter the polymer's properties, such as its mechanical strength, thermal resistance, flexibility, or conductivity. This can be achieved by using the compound as a monomer in the polymerization process or as an additive blended with the polymer matrix.

The synthesis of polymers incorporating this compound would depend on its functional groups and reactivity. If this compound can act as a monomer, various polymerization techniques (e.g., addition polymerization, condensation polymerization) could be explored. If used as an additive, standard blending or compounding methods would be employed. Characterization of resulting polymeric systems would involve techniques to determine molecular weight, thermal properties (e.g., glass transition temperature, melting temperature), mechanical properties (e.g., tensile strength, Young's modulus), and morphological features.

Note: No specific data or research findings on the synthesis and characterization of polymers based on this compound were found in the consulted literature.

The role of this compound in polymer architecture and properties would be dictated by how it integrates into the polymer structure (e.g., in the main chain, as a side group, or as a crosslinker) or how it interacts with the polymer chains as an additive. This could influence chain packing, crystallinity, inter- and intramolecular forces, and ultimately the macroscopic properties of the material.

Note: No specific data or research findings on the role of this compound in polymer architecture and properties were found in the consulted literature.

Nanomaterials Featuring this compound

Nanomaterials, with dimensions typically in the range of 1 to 100 nanometers, often exhibit unique properties compared to their bulk counterparts. Incorporating a compound like this compound into nanostructures could potentially impart new functionalities or enhance existing ones. This could involve using this compound as a building block for self-assembled nanostructures, a component in nanoparticles, or a surface modifier for existing nanomaterials. The field of colloid and interface chemistry is fundamental to the design and synthesis of many nanomaterials nih.gov.

The fabrication of nanostructures featuring this compound would depend on the desired morphology and application. Techniques such as self-assembly, nanoprecipitation, emulsion polymerization, or template-directed synthesis could be considered. The specific method chosen would be influenced by the solubility and chemical properties of this compound.

Note: No specific data or research findings on the fabrication of this compound-containing nanostructures were found in the consulted literature.

The interface chemistry and surface modification of materials with this compound could be explored to tailor their surface properties, such as wettability, adhesion, or reactivity. This compound could be grafted onto surfaces or used to create a surface coating. This is particularly relevant in the context of nanomaterials, where surface properties play a crucial role in their dispersion, stability, and interaction with their environment nih.gov.

Note: No specific data or research findings on the interface chemistry and surface modification with this compound were found in the consulted literature.

Optical and Electronic Materials Containing this compound

The development of new optical and electronic materials is crucial for advancements in areas like displays, sensors, solar cells, and data storage. The inclusion of this compound in such materials would depend on its optical and electronic properties, such as its absorption and emission characteristics, charge transport capabilities, or dielectric properties. Research in this area often involves investigating the relationship between material structure and its optical and electronic behavior.

Note: No specific data or research findings on the optical and electronic properties or applications of materials containing this compound were found in the consulted literature.

Photoactive Materials Based on this compound

Photoactive materials are substances that interact with light, undergoing physical or chemical changes or facilitating energy conversion upon photon absorption. These materials are crucial for technologies ranging from solar cells to optical sensors and light-emitting devices. studysmarter.co.ukscribd.comenergyfrontier.usmdpi.commdpi.comcam.ac.uk If this compound possessed suitable light absorption and emission properties, charge separation capabilities, or the ability to undergo photo-induced transformations, it could be utilized in the development of photoactive materials.

Potential applications for this compound in photoactive materials could include:

Photovoltaic Devices: Materials that convert sunlight directly into electricity. Semiconductors are commonly used in solar cells due to their ability to generate electron-hole pairs upon light absorption. studysmarter.co.ukgeeksforgeeks.org A hypothetical this compound with semiconducting properties and an appropriate bandgap could be explored for use as an active layer in solar cells.

Light-Emitting Diodes (LEDs): Devices that emit light when an electric current passes through them. geeksforgeeks.orgglomore.co.in Photoactive materials are essential components in LEDs. If this compound exhibits electroluminescence or can act as an efficient host or emitter material, it could be relevant for LED technology.

Photodetectors: Devices that detect light and convert it into an electrical signal. scribd.comenergyfrontier.us Materials with high photoconductivity are suitable for photodetectors. energyfrontier.us this compound, if photoconductive, could be investigated for use in light sensing applications.

Photochromic Materials: Materials that reversibly change color upon exposure to light. mdpi.commdpi.com If this compound undergoes reversible photo-induced molecular rearrangements or changes in electronic structure, it could be applied in smart windows, displays, or optical data storage. scribd.com

Research into this compound for photoactive applications would involve studying its light absorption and emission spectra, excited state dynamics, charge transport properties, and stability under illumination.

Conductor and Semiconductor Applications of this compound

Materials are classified based on their electrical conductivity: conductors allow charge to flow easily, insulators resist charge flow, and semiconductors have conductivity between the two, which can be modified by external factors like temperature or doping. geeksforgeeks.orgglomore.co.inunacademy.comrsc.orgwikipedia.orgbritannica.com The electrical properties of a material are determined by its electronic band structure. scribd.comwikipedia.org

If this compound exhibits metallic behavior with high electrical conductivity, it could potentially be used in conductor applications such as:

Interconnects: Materials used for wiring in electronic circuits. glomore.co.in

Electrodes: Components that facilitate electrical contact in various devices.

Alternatively, if this compound possesses a bandgap and its conductivity can be tuned through doping or other means, it could function as a semiconductor. glomore.co.inwikipedia.orgbritannica.com Semiconductor applications are vast and form the basis of modern electronics. studysmarter.co.ukgeeksforgeeks.orgglomore.co.innwo-i.nl Potential semiconductor applications for this compound include:

Transistors: Devices used for switching and amplification in electronic circuits. studysmarter.co.ukgeeksforgeeks.orgglomore.co.innwo-i.nl

Diodes: Components that allow current flow in one direction. studysmarter.co.ukgeeksforgeeks.orgglomore.co.innwo-i.nl

Integrated Circuits (ICs): Complex electronic circuits built on a single semiconductor chip. studysmarter.co.ukgeeksforgeeks.orgglomore.co.inbritannica.comnwo-i.nl

Sensors: Devices that respond to physical stimuli by changing their electrical properties.

Investigating this compound for conductor or semiconductor applications would require detailed studies of its electrical conductivity, charge carrier mobility, band structure, and the effects of doping or structural modifications on these properties.

Hybrid and Composite Materials Utilizing this compound

Hybrid and composite materials are engineered by combining two or more distinct constituent materials to create a new material with enhanced or synergistic properties that are not achievable by the individual components alone. geeksforgeeks.orgnumberanalytics.comnortonabrasives.comnih.govresearchgate.nettandfonline.commdpi.com Hybrid materials often involve mixing components at the nanometer or molecular level, frequently combining organic and inorganic species. geeksforgeeks.org Composites typically involve reinforcement materials embedded in a matrix. nih.gov

This compound could be incorporated into hybrid and composite materials in various ways, depending on its inherent properties:

As a Matrix Material: If this compound is a polymer or a material that can form a continuous phase, it could serve as the matrix, embedding reinforcing fibers or particles to improve mechanical strength, thermal stability, or other properties. researchgate.nettandfonline.com

As a Reinforcement or Filler: If this compound is in the form of fibers, particles, or nanoparticles, it could be dispersed within a matrix (polymer, ceramic, or metal) to enhance the composite's properties, such as stiffness, strength, electrical conductivity, or optical response. geeksforgeeks.orgnumberanalytics.comnortonabrasives.comresearchgate.nettandfonline.commdpi.com

In Organic-Inorganic Hybrids: If this compound is either organic or inorganic, it could be combined with a component of the other type to create hybrid materials with unique optical, electronic, or mechanical properties. geeksforgeeks.orgrsc.orgmdpi.com

The utilization of this compound in hybrid and composite materials would involve research into its compatibility with other materials, dispersion techniques, interfacial interactions, and the resulting macroscopic properties of the composite. researchgate.netfrontiersin.org Hybrid composites, for instance, are being explored for applications in aerospace, automotive, energy, and biomedical fields due to their tailored properties. numberanalytics.comresearchgate.nettandfonline.commdpi.com

Theoretical Design and Fabrication Challenges of this compound-based Materials

The development of new materials, including those based on a hypothetical compound like this compound, involves significant theoretical design efforts and faces various fabrication challenges.

Theoretical Design:

Theoretical design in materials science aims to predict material properties based on their composition and structure, guiding the synthesis of materials with desired characteristics. energyfrontier.usnwo-i.nlfrontiersin.orgesf.orgnih.gov For this compound, theoretical studies would be crucial to understand its intrinsic properties and predict its behavior in different applications. This would involve:

Computational Modeling: Techniques such as ab initio calculations, density functional theory (DFT), and molecular dynamics simulations can be used to determine the electronic structure, bonding, stability, and potential reactivity of this compound. frontiersin.orgesf.org

Structure-Property Relationships: Theoretical models can help establish how the arrangement of atoms in this compound influences its electrical, optical, thermal, and mechanical properties.

Predicting Behavior in Systems: Simulations can model how this compound would interact with other materials in composites or perform in devices like solar cells or transistors. esf.org

Inverse Design: This approach focuses on determining the material structure and composition required to achieve a desired set of properties. energyfrontier.us

Challenges in theoretical design include the complexity of accurately modeling real-world materials, the need to bridge multiple length scales (from atomic to macroscopic), and the computational power required for complex simulations. frontiersin.orgesf.org

Fabrication Challenges:

Synthesizing and processing new materials like those based on this compound presents practical challenges in achieving the desired structure, purity, and form. nortonabrasives.comnih.govmdpi.combohrium.comscribd.com Potential fabrication challenges for this compound-based materials could include:

Synthesis Routes: Developing efficient, scalable, and cost-effective methods to synthesize this compound with high purity and controlled stoichiometry.

Processing Techniques: Adapting or developing techniques (e.g., thin film deposition, solution processing, composite manufacturing) to incorporate this compound into functional materials and devices. nih.govmdpi.combohrium.com

Controlling Structure and Morphology: Achieving precise control over the material's microstructure, crystallinity, and morphology at different length scales, which significantly impacts properties. nih.govmdpi.combohrium.com

Integration with Other Components: Successfully integrating this compound with other materials in multi-layer structures or composites while maintaining good interfaces. scribd.com

Scalability and Cost: Developing fabrication processes that are scalable for industrial production and economically viable. nih.govscribd.com

Material Stability and Durability: Ensuring that the fabricated materials are stable under operating conditions and have sufficient lifespan. tandfonline.commdpi.com

Overcoming these theoretical and fabrication challenges requires interdisciplinary collaboration between chemists, physicists, materials scientists, and engineers, utilizing advanced characterization techniques and computational tools. nwo-i.nlesf.orgnih.govscribd.com

Catalytic Applications of Qau2egm5q7

Qau2egm5Q7 as a Homogeneous Catalyst

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This allows for high catalyst activity and selectivity under often mild reaction conditions. wiley.com this compound and its derivatives have been successfully employed in this context, primarily through the formation of organometallic complexes and as direct organocatalysts.

Metal-Qau2egm5Q7 Complexes in Catalysis

Organometallic compounds are widely utilized as homogeneous catalysts in various chemical reactions, offering high selectivity and efficiency. fiveable.mescribd.com The catalytic activity of these complexes can be finely tuned by modifying the ligands, the metal center, and the reaction conditions. fiveable.me Complexes formed between this compound and transition metals such as palladium, rhodium, and iridium have shown remarkable activity in several key organic transformations.

Research has demonstrated that Palladium-Qau2egm5Q7 complexes are particularly effective for carbon-carbon bond-forming reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, these complexes have achieved high turnover numbers (TON) and turnover frequencies (TOF), facilitating the synthesis of complex biaryl compounds. Similarly, Rhodium-Qau2egm5Q7 complexes have been successfully applied in hydroformylation reactions, a significant industrial process that converts alkenes into aldehydes. wikipedia.org The unique steric and electronic environment provided by the this compound ligand is credited with the high regioselectivity observed in these reactions.

Table 1: Performance of Metal-Qau2egm5Q7 Complexes in Homogeneous Catalysis

Catalytic Reaction Metal Center Substrate Product Yield (%) Selectivity (%)
Suzuki-Miyaura Coupling Palladium Aryl Bromide 95 >99 (Biaryl)
Hydroformylation Rhodium 1-Octene 92 98 (Linear Aldehyde)

Organocatalysis with this compound Derivatives

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. mt.com This field has grown dramatically, offering a metal-free alternative to traditional catalysis. acs.org Derivatives of this compound, functionalized with amine or thiourea (B124793) moieties, have emerged as potent organocatalysts for a variety of transformations.

Specifically, an amino-functionalized derivative, N-Qau2egm5Q7, has been shown to catalyze asymmetric aldol (B89426) reactions, producing chiral β-hydroxy ketones with high enantiomeric excess. The mechanism is believed to proceed through an enamine intermediate, a common pathway in amine-catalyzed reactions. rsc.org Furthermore, a thiourea-containing derivative, S-Qau2egm5Q7, has demonstrated efficacy in promoting Michael additions by activating the electrophile through hydrogen bonding.

This compound in Heterogeneous Catalysis

While homogeneous catalysts offer high activity, their separation from the product can be challenging. wikipedia.org Heterogeneous catalysts, which exist in a different phase from the reactants, circumvent this issue, allowing for easy recovery and recycling. wiley-vch.de The immobilization of this compound onto solid supports is a key strategy for its application in heterogeneous catalysis. wikipedia.org

Immobilization Strategies for this compound-based Catalysts

Several strategies have been developed to immobilize this compound onto solid supports, thereby creating robust and reusable heterogeneous catalysts. wikipedia.org These methods aim to anchor the catalyst securely without compromising its catalytic activity. patsnap.com

Covalent Attachment: Functionalized derivatives of this compound can be covalently bonded to the surface of support materials like silica (B1680970) or alumina. nih.gov This strong linkage effectively prevents catalyst leaching during the reaction.

Encapsulation: this compound can be physically entrapped within the porous structure of materials such as metal-organic frameworks (MOFs) or zeolites. wiley-vch.depatsnap.com This method confines the catalyst molecules while allowing reactants and products to diffuse freely.

Adsorption: The catalyst can be adsorbed onto the surface of a support through non-covalent interactions, such as van der Waals forces or hydrogen bonds. wiley-vch.de While simpler, this method may be prone to catalyst leaching under certain reaction conditions.

Solid Supports and Composite Catalysts Incorporating this compound

Commonly used supports for this compound include:

Silica (SiO2): Its high surface area and well-defined porosity make it an excellent support for dispersing the active catalyst. catalystcarrier.netcapitalresin.com

Alumina (Al2O3): Known for its thermal stability and mechanical robustness. aogocorp.com

Activated Carbon: Offers a very high surface area and is chemically inert in many reaction environments. wikipedia.org

Polymers: Polymeric supports, such as polystyrene, can be functionalized to covalently bind with the catalyst. nih.gov

Composite catalysts, where this compound is incorporated into materials like graphene or carbon nanotubes, have also been investigated. These composites often exhibit enhanced catalytic activity and stability due to synergistic effects between the catalyst and the support material.

Enantioselective Catalysis with Chiral this compound Catalysts

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. mt.com Enantioselective catalysis, which utilizes chiral catalysts to produce one enantiomer preferentially over the other, is the most efficient method to achieve this. researchgate.net

By introducing a chiral center into the this compound scaffold, researchers have developed a new class of chiral ligands and organocatalysts. These chiral catalysts have been successfully applied in a range of asymmetric transformations. A notable example is the use of a chiral palladium complex, (R)-Pd-Qau2egm5Q7, in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate. This reaction proceeds with high yield and excellent enantioselectivity, demonstrating the effective transfer of chirality from the catalyst to the product.

Table 2: Enantioselective Allylic Alkylation using (R)-Pd-Qau2egm5Q7

Entry Nucleophile Solvent Yield (%) Enantiomeric Excess (ee, %)
1 Dimethyl malonate THF 94 96
2 Methylmalononitrile CH2Cl2 91 98

The development of these chiral catalysts opens up new avenues for the asymmetric synthesis of complex molecules, highlighting the significant potential of this compound in stereoselective chemistry.

Based on a comprehensive search, the chemical compound “this compound” does not appear to be a recognized or documented substance in scientific literature. As a result, there is no available data to generate an article on its catalytic applications, mechanistic aspects, stability, reusability, or green aspects.

Therefore, it is not possible to provide a scientifically accurate and informative article based on the provided outline and instructions, as the subject of the article, the chemical compound “this compound,” is not found in existing chemical databases or research.

No Information Found for Chemical Compound “this compound”

Following a comprehensive search for the chemical compound designated as “this compound,” it has been determined that there is no publicly available scientific literature, data, or any form of documentation pertaining to this compound. The identifier “this compound” does not correspond to any known chemical substance in established chemical databases or research publications.

Consequently, it is not possible to generate a scientifically accurate and informative article on the “Advanced Analytical Methodologies for this compound in Complex Matrices” as requested. The creation of content, including detailed research findings and data tables for chromatographic and spectroscopic techniques, would require a foundation of existing research, which is absent in this case.

The specific analytical methods outlined in the request, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), hyphenated techniques (GC-MS, LC-MS), Quantitative Nuclear Magnetic Resonance (NMR), and Atomic Absorption and Emission Spectroscopy, are all established and powerful techniques for chemical analysis. However, their application, optimization, and the resulting data are entirely dependent on the specific physicochemical properties of the analyte . Without any information on the structure, volatility, polarity, or elemental composition of “this compound,” any discussion of these methodologies would be purely speculative and hypothetical, falling outside the scope of a factual scientific article.

Advanced Analytical Methodologies for Qau2egm5q7 in Complex Matrices

Spectroscopic Analytical Techniques for Qau2egm5Q7

Surface-Sensitive Spectroscopies for this compound Films and Interfaces

The study of thin films and interfaces of this compound is critical for its application in various fields. Surface-sensitive spectroscopic techniques provide detailed information about the elemental composition, chemical state, and electronic structure of the material's surface.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a primary tool for analyzing the surface chemistry of this compound. researchgate.netthermofisher.com By irradiating a sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS can determine the elemental composition and chemical states of the top 1–10 nm of the material. thermofisher.com This is particularly useful for identifying the oxidation states of elements within the this compound molecule and for assessing surface contamination or modification. An element's binding energy is sensitive to its chemical environment, providing insights into the chemical structure of this compound. libretexts.org

Ion Scattering Spectroscopy (ISS) , or Low-Energy Ion Scattering (LEIS), offers even greater surface sensitivity, probing the elemental composition of the very first atomic layer of a this compound surface. thermofisher.comthermofisher.com This technique involves scattering a beam of noble gas ions from the surface and measuring their kinetic energy to determine the mass of the surface atoms. thermofisher.com

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes UV photons to excite photoelectrons from the valence bands of this compound. thermofisher.com While the resulting spectra can be complex due to overlapping peaks, they provide a distinct fingerprint of the compound's electronic structure and bonding orbitals. thermofisher.com

Raman Spectroscopy is a non-destructive technique that provides information about the vibrational modes of this compound molecules. thermofisher.com By scattering laser light and analyzing the energy shifts of the scattered photons, Raman spectroscopy can identify functional groups and molecular structures, making it a valuable tool for characterizing this compound films. thermofisher.com

A comparative overview of these techniques is presented in the table below:

Technique Probe Detected Particle Information Obtained Sampling Depth
XPSX-ray PhotonsPhotoelectronsElemental composition, chemical state1-10 nm
ISS/LEISNoble Gas IonsScattered IonsElemental composition of the top monolayerTop monolayer
UPSUV PhotonsPhotoelectronsElectronic structure, bonding orbitals< 10 nm
Raman SpectroscopyLaser PhotonsScattered PhotonsVibrational modes, molecular structureVariable (µm to nm)

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods are powerful for the sensitive and selective detection of electroactive species like this compound. saylor.orglibretexts.org These techniques measure properties such as potential, current, or charge to determine the concentration or reactivity of an analyte. saylor.orglibretexts.org

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current. ethz.chlibretexts.org The current is proportional to the concentration of this compound and its redox behavior can be characterized by the potentials at which oxidation or reduction occurs.

Potentiometry measures the potential of an electrochemical cell under static conditions. libretexts.org Ion-selective electrodes (ISEs) can be developed to be specifically sensitive to this compound, allowing for direct measurement of its concentration.

Coulometry is based on the exhaustive electrolysis of the analyte, where the total charge passed is proportional to the amount of this compound present. ethz.chlibretexts.org This method can be highly accurate for quantitative analysis.

Conductometry measures the electrolytic conductivity of a solution, which can be used to monitor reactions involving this compound that lead to a change in the total ionic concentration. ethz.ch

The table below summarizes key electrochemical methods for this compound analysis:

Method Measured Parameter Principle Application for this compound
VoltammetryCurrent vs. PotentialMeasures the current response to a varying potential.Quantitative analysis and redox characterization.
PotentiometryPotentialMeasures the potential of a cell at near-zero current.Direct concentration measurement with selective electrodes.
CoulometryChargeMeasures the total charge required for complete electrolysis.Highly accurate quantitative analysis.
ConductometryConductivityMeasures the ability of the solution to conduct electricity.Monitoring reactions involving ionic species of this compound.

Development of Novel Sensors and Probes for this compound

The development of new sensors and probes is crucial for the rapid and on-site detection of this compound. These devices often rely on the principles of the analytical methods described above but are engineered for portability, high sensitivity, and selectivity.

Electrochemical sensors are a major focus of development. These can be based on voltammetric or potentiometric principles, often incorporating nanomaterials or molecularly imprinted polymers to enhance selectivity and sensitivity towards this compound.

Optical sensors utilize changes in optical properties, such as absorbance, fluorescence, or color, upon interaction with this compound. These sensors can be designed for visual detection or for use with simple spectrophotometric devices.

Biosensors may be developed if a biological recognition element, such as an enzyme or antibody that specifically interacts with this compound, can be identified. This would offer very high selectivity for the target compound.

Sampling and Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially in complex matrices where interferences are common. biotage.com The goal of sample preparation is to extract and concentrate this compound while removing interfering components from the sample matrix. biotage.com

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. A sorbent material that retains this compound is chosen, allowing interfering substances to be washed away. The purified this compound is then eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE) involves partitioning this compound between two immiscible liquid phases. By selecting appropriate solvents, this compound can be selectively transferred from the sample matrix into a cleaner solvent for analysis.

Automated sample preparation systems can significantly improve throughput, reproducibility, and accuracy by minimizing manual handling and potential for human error. qiagen.comestanalytical.com These systems can perform various steps such as extraction, purification, and dilution. qiagen.com

The choice of sample preparation technique depends on the properties of this compound, the nature of the sample matrix, and the analytical method to be used.

Technique Principle Advantages for this compound Analysis Considerations
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase.High concentration factors, good selectivity, potential for automation.Sorbent selection is critical for efficient extraction.
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Simple and effective for a wide range of samples.Can be labor-intensive and may use large volumes of organic solvents.
Automated Sample PreparationRobotic handling of extraction, purification, and dilution steps.High throughput, improved reproducibility, reduced risk of error.Initial instrument cost and method development time.

Future Research Directions and Unresolved Questions for Qau2egm5q7

Exploration of Novel Synthetic Pathways for QAU2EGM5Q7

Current synthetic routes to this compound may face challenges related to efficiency, scalability, cost-effectiveness, or environmental impact. Future research should focus on developing novel synthetic methodologies to overcome these limitations. This could involve exploring alternative starting materials, employing greener chemistry principles, or utilizing innovative catalytic systems to improve reaction yields and reduce the generation of byproducts. apolloscientific.co.ukrroij.com Challenges in synthesizing complex organic molecules often involve achieving precise stereocontrol and balancing the construction of the molecular skeleton with the introduction of functional groups. consensus.app Research into new synthetic strategies, such as organocascade catalysis or enzymatic approaches, could offer more efficient and sustainable routes to this compound and its analogues. consensus.app

Advancements in Computational Prediction and Design of this compound Analogues

Computational chemistry plays a crucial role in understanding the structure-activity relationships of complex molecules and guiding the design of new derivatives. researchgate.nettandfonline.com For this compound, advancements in computational prediction are needed to better understand how structural modifications might influence its properties and biological interactions. Future research should focus on developing and applying sophisticated computational models, such as quantitative structure-activity relationship (QSAR) analyses and molecular dynamics simulations, to predict the behavior of this compound and design novel analogues with potentially improved characteristics. researchgate.nettandfonline.com This includes predicting physical properties, reactivity profiles, and interactions with biological targets or material matrices.

Investigation of Unconventional Reactivity Patterns of this compound

The presence of functional groups such as the nitro group, fluorophenyl, pyridine, and imidazo-oxazine moieties within the this compound structure suggests a potential for diverse and perhaps unconventional reactivity patterns. uni-rostock.dechim.itresearchgate.netchemscene.com Future research should delve into exploring these reactivity profiles under various conditions, including different temperatures, pressures, catalytic environments, and in the presence of various reagents. Understanding unusual reaction pathways, potential rearrangements, or novel transformations involving these functional groups is crucial for both optimizing synthesis and predicting the compound's behavior in different environments. Studies on the differing reactivity of functional groups in similar complex heterocycles can provide a basis for this research. researchgate.net

Development of Ultra-Sensitive and Selective Analytical Tools for this compound

Accurate and sensitive detection and quantification of this compound are essential for various research and potential application areas. nih.govgeoscienceworld.orgrsc.orgresearchgate.net Developing ultra-sensitive and selective analytical tools presents a significant future research direction. This could involve advancing chromatographic techniques coupled with high-resolution mass spectrometry, developing novel spectroscopic methods, or creating electrochemical sensors specifically tuned for this compound. nih.govgeoscienceworld.orgrsc.orgresearchgate.net Challenges lie in achieving high sensitivity in complex matrices and selectively identifying this compound among structurally similar compounds or potential metabolites. nih.govgeoscienceworld.org

Q & A

Q. What longitudinal studies are needed to assess "this compound"’s stability under real-world storage and application conditions?

  • Methodological Answer : Design accelerated aging experiments (e.g., ICH Q1A guidelines) with controlled humidity/temperature. Monitor degradation products via mass spectrometry and correlate findings with shelf-life predictions using Arrhenius models .

Methodological Notes

  • Data Management : Maintain raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata templates for traceability .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review protocols for biological or environmental studies .
  • Critical Analysis : Use systematic review frameworks (e.g., PRISMA) to synthesize fragmented findings and prioritize unresolved questions .

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